molecular formula C15H23Cl2N3O2 B3236180 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride CAS No. 136369-09-0

2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride

Cat. No. B3236180
M. Wt: 348.3 g/mol
InChI Key: UIJYMLDYSRZPGY-UHFFFAOYSA-N
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Description

Piperazine derivatives are a class of organic compounds that contain a piperazine functional group. They are used in the synthesis of a variety of pharmaceuticals and have shown a wide range of biological activity .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles. For example, a preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent . Recent developments in the synthesis of piperazines focus on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific substituents attached to the piperazine ring. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular formula of C8H18N2O2 .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the specific substituents present. Piperazine rings can undergo a variety of reactions, including C–H functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific substituents present. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular weight of 174.241 Da .

Scientific Research Applications

Anticancer and Antimicrobial Applications

A study synthesized new hybrid compounds, including 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione derivatives. These compounds demonstrated significant anticancer activity against C6 gliocarcinoma cells in rats and showed antimicrobial activity against various human pathogen microorganisms. Additionally, they exhibited inhibition effects against human carbonic anhydrase I and II isoenzymes, suggesting potential biomedical applications (Kocyigit et al., 2017).

Cardiovascular Activity

Another study synthesized derivatives of 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione and tested them for cardiovascular activities. Some compounds showed strong antiarrhythmic activity and hypotensive effects. They also displayed affinity for alpha1- and alpha2-adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).

Anticonvulsant Properties

Compounds derived from 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione were evaluated for anticonvulsant properties. Several derivatives were effective in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. For instance, one molecule showed protection in electrically induced seizures at specific doses in mice, suggesting potential as an anticonvulsant agent (Kamiński et al., 2011).

Herbicidal Activity

A study focused on the synthesis of novel 1-phenyl-piperazine-2,6-diones, including derivatives of 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, for herbicidal applications. One of the compounds showed significant herbicidal activity, indicating potential use in agricultural contexts (Li et al., 2005).

Luminescent Properties

Research on novel piperazine substituted naphthalimide compounds, including 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, revealed luminescent properties with potential photo-induced electron transfer capabilities. These findings suggest applications in materials science and as pH probes (Gan et al., 2003).

Future Directions

The future directions in the field of piperazine derivatives are likely to involve the development of new synthetic methods and the exploration of new biological activities. The development of more environmentally friendly and cost-effective synthetic methods is also a key area of focus .

properties

IUPAC Name

4-(2-piperazin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.2ClH/c19-14-12-10-1-2-11(9-10)13(12)15(20)18(14)8-7-17-5-3-16-4-6-17;;/h1-2,10-13,16H,3-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJYMLDYSRZPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride

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